molecular formula C11H13NS B12271019 Benzo[b]thiophene-3-ethanamine, alpha-methyl- CAS No. 1201-27-0

Benzo[b]thiophene-3-ethanamine, alpha-methyl-

Cat. No.: B12271019
CAS No.: 1201-27-0
M. Wt: 191.29 g/mol
InChI Key: NJJBOBSLFFUELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-3-ethanamine, alpha-methyl- (C11H13NS) is a benzothiophene-based compound of significant interest in pharmacological and neuroscience research. The benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. This specific derivative has been identified as a potent, non-amidine inhibitor of Acid-Sensing Ion Channel (ASIC) subtypes, particularly ASIC1a and ASIC3, with reported IC50 values of approximately 220 nM . ASICs are proton-gated cation channels widely expressed in the central and peripheral nervous systems and are implicated in a range of physiological and pathophysiological processes, including nociception, synaptic plasticity, and ischemia . As a small molecule ASIC inhibitor, this compound serves as a valuable research tool for probing the role of these channels in various biological contexts. The structural features of the compound, featuring an ethylamine side chain with an alpha-methyl substitution on the benzo[b]thiophene core, contribute to its specific binding and inhibitory properties. Researchers utilize this compound in vitro to investigate mechanisms of pain, acidosis-related tissue injury, and neurological conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1201-27-0

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)propan-2-amine

InChI

InChI=1S/C11H13NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8H,6,12H2,1H3

InChI Key

NJJBOBSLFFUELD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Temperature : 80°C
  • Catalyst : CsF (9.0 equivalents)
  • Solvent : MeCN
  • Yield : 75%

This approach is advantageous for introducing substituents at the C3 position of the benzothiophene ring, which is critical for subsequent functionalization into the ethanamine side chain.

Palladium-Catalyzed Carbonylation for Ester Intermediates

Palladium-mediated carbonylation offers a pathway to synthesize benzothiophene-3-carboxylic esters , which serve as precursors to the target amine. In one protocol, 2-(methylthio)phenylacetylenes undergo oxidative carbonylation in the presence of PdI₂, KI, and methanol under 40 atm CO–air. This method produces methyl 2-phenylbenzo[b]thiophene-3-carboxylate (2a) in 80% yield after 24 hours. The ester group is then amenable to reduction or amination to form the ethanamine moiety.

Reaction Mechanism:

  • Coordination : Pd(II) coordinates to the alkyne.
  • Cyclization : Intramolecular S-attack forms a sulfonium intermediate.
  • Demethylation : Iodide cleavage generates a thiolate intermediate.
  • Carbonylation : CO insertion yields a palladium-acyl complex.
  • Esterification : Methanol nucleophilic attack produces the ester.

Alpha-Methylation of the Ethanamine Side Chain

Introducing the alpha-methyl group requires selective alkylation of the primary amine. One strategy involves Schlenk equilibrium techniques using methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) under inert conditions. For example, treating Benzo[b]thiophene-3-ethanamine with MeLi in tetrahydrofuran (THF) at –78°C could yield the alpha-methyl derivative. However, this method risks over-alkylation, necessitating careful stoichiometric control.

Alternative Pathway:

Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of the amine with methanol may offer higher selectivity.

Challenges and Optimization Strategies

Regioselectivity in Benzothiophene Functionalization

The C3 position’s reactivity is influenced by electronic effects from substituents. Electron-withdrawing groups (e.g., chloro at C4) enhance electrophilic substitution at C3, as seen in the synthesis of 4-chloro-3-(4-tolyl)benzo[b]thiophene . Computational studies suggest that the HOMO localization at C3 drives this selectivity.

Yield Improvements

  • Catalyst Screening : Replacing CsF with milder fluoride sources (e.g., KF) may reduce side reactions.
  • Solvent Effects : Switching from MeCN to dimethylformamide (DMF) could enhance solubility of intermediates.

Chemical Reactions Analysis

Chemical Reactions

Benzo[b]thiophene-3-ethanamine, alpha-methyl-, can undergo various chemical reactions typical for amines and aromatic compounds. These include:

  • Nucleophilic Substitution : This reaction involves the replacement of a leaving group by a nucleophile. In the context of benzo[b]thiophene derivatives, such reactions can be facilitated by the presence of a base like triethylamine.

  • Halogenation : Halogenation reactions are common for aromatic compounds and can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, chlorination reactions can be more efficient under conditions that stabilize intermediates formed during the reaction process.

  • Electrophilic Aromatic Substitution (EAS) : Although not specifically detailed for this compound, EAS is a common reaction pathway for aromatic rings, involving the substitution of an electrophile for a hydrogen atom on the ring.

Spectroscopic Analysis

Spectral analyses such as infrared spectroscopy and nuclear magnetic resonance (NMR) are crucial for characterizing the structure and properties of benzo[b]thiophene-3-ethanamine, alpha-methyl-. These techniques provide detailed information about the molecular structure and can help identify specific functional groups present in the compound.

Research Findings and Data

Compound Reaction Type Conditions Yield Biological Activity
Benzo[b]thiophene-3-ethanamine, alpha-methyl-Nucleophilic SubstitutionBase: TriethylamineUp to 96%Potential therapeutic applications
Benzo[b]thiophen-3-ol derivativesIntramolecular Crossed Aldolic ReactionKOH, α-bromoacetophenoneHigh yieldshMAO inhibitors
Benzothiophene-3-carboxylic EstersPalladium-Catalyzed CarbonylationPdI2, KI, CO-air mixtureUp to 83%Not specified for this compound

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Benzo[b]thiophene derivatives have garnered attention for their role as scaffolds in drug development. The compound has been utilized in the synthesis of various biologically active molecules, including inhibitors for key enzymes and receptors.

Fragment-Based Drug Discovery :
Research indicates that scaffolds based on benzo[b]thiophene can be effectively used in fragment-based drug discovery. This method allows for the identification of small chemical fragments that bind to biological targets, facilitating the development of new therapeutic agents. A study highlighted the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, which showed promise in developing kinase inhibitors and antimitotic agents through rapid reaction kinetics and high yields .

Enzyme Inhibition Studies

Benzo[b]thiophene-3-ethanamine, alpha-methyl- has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO) isoforms.

Monoamine Oxidase Inhibition :
In a study focusing on benzo[b]thiophene-3-ol derivatives, several compounds exhibited selective inhibition of MAO-B. For instance, a derivative with a 2-methoxy group achieved complete inhibition at a concentration of 10 µM. Structural modifications significantly influenced the activity against MAO-B, demonstrating the importance of substituent positioning in enhancing enzyme inhibition .

Synthesis of Chiral Compounds

The synthesis of chiral benzo[b]thiophene derivatives is another critical application area. The compound has been employed in asymmetric hydrogenation reactions to produce various chiral 2,3-dihydrobenzo[b]thiophene derivatives with high enantioselectivity.

Asymmetric Hydrogenation :
Research has shown that Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophenes can yield products with over 99% enantiomeric excess. This process is crucial for developing pharmaceuticals where chirality plays a significant role in biological activity .

Case Study 1: Inhibition of MAO Isoforms

A series of benzo[b]thiophene derivatives were synthesized and tested for their inhibitory activity against MAO-A and MAO-B isoforms. The results indicated that specific structural modifications led to enhanced selectivity and potency against MAO-B, with some compounds achieving over 65% inhibition at low concentrations .

Case Study 2: Fragment Optimization

In a study focusing on KRAS G12C mutations, benzo[b]thiophene derivatives were explored for their ability to bind to the switch II pocket of KRAS proteins. The findings demonstrated that certain derivatives could effectively reduce KRAS GTP levels, indicating potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-ethanamine, alpha-methyl- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity
Benzo[b]thiophene-3-ethanamine 14585-66-1 C₁₀H₁₁NS 177.27 Base structure without methyl group Limited data; precursor role
Benzo[b]thiophene-3-ethanamine, alpha-methyl- 103861-06-9 C₁₁H₁₄ClNS 227.75 Alpha-methyl substitution Enhanced metabolic stability
N,N-Dimethylbenzo[b]thiophene-3-ethylamine 10275-64-6 C₁₂H₁₅NS 205.32 N,N-dimethylation of amine Potential CNS activity
5-Methoxy-benzo[b]thiophene-3-acetic acid 30129-68-1 C₁₁H₁₀O₃S 222.26 Acetic acid substituent at position 3 Anti-inflammatory applications

Pharmacological and Functional Differences

  • Alpha-Methyl vs. Non-Methylated Analogs: The alpha-methyl group in Benzo[b]thiophene-3-ethanamine, alpha-methyl- reduces enzymatic degradation, prolonging its half-life compared to the non-methylated parent compound (CAS 14585-66-1) . For example, substituted ethylamine derivatives without methyl groups showed shorter durations of action in anticholinergic assays .
  • N-Alkylation Effects :
    N,N-Dimethylation (CAS 10275-64-6) increases lipophilicity (LogP ~3.0), enhancing blood-brain barrier penetration. This contrasts with the alpha-methyl variant, which prioritizes steric protection over lipophilicity .

  • Substituent Position and Activity : Carboxylic acid derivatives (e.g., 5-methoxy-benzo[b]thiophene-3-acetic acid) exhibit anti-inflammatory activity due to COX-2 inhibition, whereas ethylamine derivatives target neurotransmitter receptors (e.g., serotonin, dopamine) .

Biological Activity

Benzo[b]thiophene-3-ethanamine, alpha-methyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships, and potential therapeutic applications.

1. Synthesis and Structure

Benzo[b]thiophene derivatives are known for their structural versatility, which allows for the development of compounds with varied biological properties. The synthesis of benzo[b]thiophene-3-ethanamine, alpha-methyl- typically involves methods such as microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and efficiency .

2. Biological Activities

The biological activities of benzo[b]thiophene derivatives span several therapeutic areas:

2.1 Anticancer Activity

Research indicates that benzo[b]thiophene compounds exhibit significant anticancer properties. For example, studies have shown that specific derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation .

2.2 Neuroprotective Effects

Benzo[b]thiophene derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease. For instance, certain derivatives showed IC50 values comparable to established AChE inhibitors like galantamine .

2.3 Antimicrobial Properties

The antimicrobial activity of benzo[b]thiophene derivatives has also been documented. Studies reveal that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) vary based on structural modifications, indicating a structure-activity relationship .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[b]thiophene derivatives. Key findings include:

  • Substituent Effects : The introduction of different substituents at specific positions on the benzothiophene ring significantly influences the inhibitory activity against AChE and BChE.
  • Hydrophobicity : The hydrophobic nature of the compounds plays a critical role in their antibacterial activity, with certain hydrophobic modifications leading to enhanced efficacy against resistant strains .
CompoundAChE IC50 (μM)BChE IC50 (μM)Anticancer ActivityAntimicrobial Activity
5f62.124.3YesModerate
5hNot reported28.08YesHigh
4aNot effectiveNot effectiveNoLow

4. Case Studies

Several case studies highlight the potential therapeutic applications of benzo[b]thiophene derivatives:

  • Alzheimer's Disease : A study demonstrated that certain benzothiophene derivatives significantly improved cognitive function in animal models by inhibiting cholinesterase enzymes and enhancing cholinergic transmission .
  • Cancer Treatment : In vitro studies revealed that specific benzo[b]thiophene compounds could induce apoptosis in breast cancer cell lines through modulation of cell cycle regulators .

5. Conclusion

Benzo[b]thiophene-3-ethanamine, alpha-methyl-, along with its derivatives, presents promising biological activities with potential applications in treating neurodegenerative diseases and cancer. Ongoing research into their pharmacological profiles and mechanisms of action will be essential for developing effective therapeutic agents.

Further studies are recommended to explore the full spectrum of biological activities and optimize these compounds for clinical use, particularly focusing on their safety profiles and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[b]thiophene-3-ethanamine, alpha-methyl-?

  • Methodological Answer : The synthesis typically involves functionalization of the benzo[b]thiophene core followed by introduction of the alpha-methyl ethanamine moiety. For example, a patented method for analogous alpha-methyl derivatives employs nitration and trifluoromethylation steps on benzyl precursors, followed by reduction to yield the amine group . Another approach involves coupling substituted chlorobenzonitriles with thiophene intermediates under palladium catalysis, as demonstrated in benzo[b]thiophene acetylations . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and characterization by NMR and LC-MS are critical for confirming structure and purity.

Q. How can structural characterization be performed using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns. NIST Standard Reference Data provides benchmark spectra for comparison .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve aromatic protons (δ 6.8–7.5 ppm) and methyl/amine groups (δ 1.2–2.5 ppm). 2D techniques like COSY and HSQC aid in assigning overlapping signals.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients assesses purity (>95% is typical for research-grade material) .

Q. What are the key pharmacological properties of alpha-methyl-substituted benzeneethanamine derivatives?

  • Methodological Answer : These compounds often exhibit adrenergic or dopaminergic activity due to structural similarity to amphetamines. In vitro assays (e.g., radioligand binding studies on HEK-293 cells expressing human dopamine or norepinephrine transporters) quantify affinity (Ki values). Dose-response curves in rodent models assess locomotor stimulation or cardiovascular effects . Metabolic stability can be evaluated using liver microsomes and LC-MS/MS to identify phase I/II metabolites .

Advanced Research Questions

Q. What strategies exist for resolving enantiomers of alpha-methyl-substituted benzeneethanamine derivatives?

  • Methodological Answer : Chiral resolution via HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases achieves baseline separation. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization yields enantiopure material . Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration.

Q. How do structural modifications to the benzo[b]thiophene ring affect receptor binding kinetics?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts interactions with receptor binding pockets. Substituents like halogens or methoxy groups at the 3-position of the thiophene ring can enhance lipophilicity and binding affinity. Experimental validation involves synthesizing derivatives with targeted substitutions and performing competitive binding assays (IC₅₀ determination) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Identifies volatile byproducts (e.g., residual solvents or degradation products).
  • UPLC-QTOF-MS : Provides high-resolution data for non-volatile impurities, enabling structural elucidation via MS/MS fragmentation .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to detect synthetic byproducts.

Q. How do metabolic pathways of this compound compare to other amphetamine derivatives?

  • Methodological Answer : Comparative studies using cytochrome P450 (CYP) inhibition assays (e.g., CYP2D6 and CYP3A4 isoforms) and in vivo pharmacokinetic profiling in rodents reveal differences in metabolism. For example, alpha-methyl groups may reduce hepatic clearance compared to non-methylated analogs. Metabolite identification via stable isotope labeling and tandem mass spectrometry clarifies pathways like N-demethylation or sulfonation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.